molecular formula C14H25NO10 B13856134 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose

Cat. No.: B13856134
M. Wt: 367.35 g/mol
InChI Key: YSVYPLBRZMVZJE-UHFFFAOYSA-N
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Description

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose is a complex carbohydrate derivative belonging to the class of oligosaccharides. These compounds are composed of 3 to 10 monosaccharide units linked through glycosidic bonds . This specific compound is notable for its unique structure, which includes acetylamino and deoxy groups, as well as alpha-L-galactopyranosyl and beta-D-galactopyranosyl units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity. These methods are advantageous for large-scale production due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose lies in its specific combination of acetylamino and deoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[2,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)

InChI Key

YSVYPLBRZMVZJE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O

Origin of Product

United States

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